1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride
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Overview
Description
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring and a pyridine ring, which are connected through a methanamine group
Preparation Methods
The synthesis of 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . The reaction conditions often involve a catalyst-free, one-pot synthesis approach, which simplifies the purification process and enhances the yield of the desired product .
Chemical Reactions Analysis
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridine rings allow the compound to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
3-Furan-2-yl-1-pyridin-4-yl-propenone: This compound also contains furan and pyridine rings but differs in its functional groups and overall structure.
(5-pyridin-3-ylfuran-2-yl)methanamine: Another similar compound with a different substitution pattern on the furan and pyridine rings.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2839143-31-4 |
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Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
[2-(furan-3-yl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9;;/h1-5,7H,6,11H2;2*1H |
InChI Key |
SZDHGXBDTFYOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)C2=COC=C2.Cl.Cl |
Origin of Product |
United States |
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